molecular formula C9H12BrCl2N3O B6174672 2-amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-ol dihydrochloride CAS No. 2648947-88-8

2-amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-ol dihydrochloride

Cat. No.: B6174672
CAS No.: 2648947-88-8
M. Wt: 329
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Description

2-Amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C9H11BrClN3O and a molecular weight of 292.56 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-ol dihydrochloride typically involves the following steps:

  • Bromination: The starting material, 1H-1,3-benzodiazole, undergoes bromination to introduce the bromine atom at the 6-position.

  • Amination: The brominated compound is then subjected to amination to introduce the amino group at the 2-position.

  • Hydroxylation: The amino group is further modified to introduce the hydroxyl group, resulting in the formation of the target compound.

  • Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzodiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-ol dihydrochloride has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be employed in biological studies to investigate the effects of bromine and chlorine atoms on biological systems.

  • Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-ol dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The bromine and chlorine atoms play a crucial role in its biological activity, influencing its binding affinity and specificity to various receptors and enzymes.

Comparison with Similar Compounds

  • 2-Amino-2-(6-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-ol dihydrochloride

  • 2-Amino-2-(6-iodo-1H-1,3-benzodiazol-2-yl)ethan-1-ol dihydrochloride

  • 2-Amino-2-(6-fluoro-1H-1,3-benzodiazol-2-yl)ethan-1-ol dihydrochloride

Uniqueness: 2-Amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-ol dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its chloro, iodo, and fluoro analogs.

Properties

CAS No.

2648947-88-8

Molecular Formula

C9H12BrCl2N3O

Molecular Weight

329

Purity

95

Origin of Product

United States

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